molecular formula C12H24N2O4 B14349753 Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]- CAS No. 91565-42-3

Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-

Cat. No.: B14349753
CAS No.: 91565-42-3
M. Wt: 260.33 g/mol
InChI Key: WBNFUWMUXIOATD-UHFFFAOYSA-N
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Description

Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is a chemical compound with the molecular formula C12H24N2O4 It is a derivative of ethanediamide, featuring two hydroxymethyl groups and two methylpropyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- can be synthesized through the reaction of ethanediamide with 1-(hydroxymethyl)-2-methylpropylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a chelating agent, binding to metal ions and affecting their availability in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethanediamide, N,N’-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
  • N,N’-bis(2-hydroxyphenyl)ethanediamide
  • N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide

Uniqueness

Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is unique due to the presence of both hydroxymethyl and methylpropyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

91565-42-3

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

N,N'-bis(1-hydroxy-3-methylbutan-2-yl)oxamide

InChI

InChI=1S/C12H24N2O4/c1-7(2)9(5-15)13-11(17)12(18)14-10(6-16)8(3)4/h7-10,15-16H,5-6H2,1-4H3,(H,13,17)(H,14,18)

InChI Key

WBNFUWMUXIOATD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)C

Origin of Product

United States

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